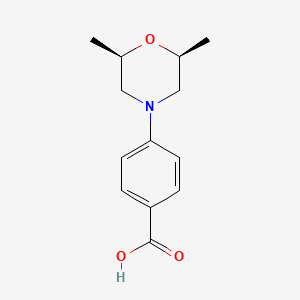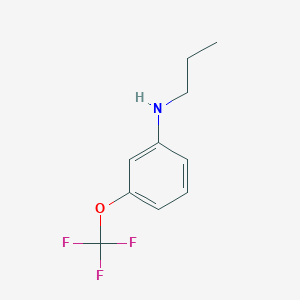
N-propyl-3-(trifluoromethoxy)aniline
Overview
Description
N-propyl-3-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the benzene ring, which significantly influences its chemical properties and reactivity. The trifluoromethoxy group is known for its electron-withdrawing nature, which can affect the compound’s behavior in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-3-(trifluoromethoxy)aniline typically involves the introduction of the trifluoromethoxy group onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with an aniline derivative under specific conditions. For instance, the reaction of 3-nitroaniline with trifluoromethanol in the presence of a base can yield the desired trifluoromethoxy-substituted aniline. Subsequent reduction of the nitro group to an amino group and alkylation with propyl halide can produce this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the reaction rates and selectivity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-propyl-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethoxy group or other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, influenced by the electron-withdrawing trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
N-propyl-3-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-propyl-3-(trifluoromethoxy)aniline involves its interaction with molecular targets and pathways influenced by the trifluoromethoxy group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The electron-withdrawing nature of the trifluoromethoxy group can also affect the compound’s binding affinity and specificity for certain targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
N-propyl-3-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
N-propyl-4-(trifluoromethoxy)aniline: Similar structure but with the trifluoromethoxy group at the para position.
N-propyl-3-(difluoromethoxy)aniline: Similar structure but with a difluoromethoxy group.
Uniqueness
N-propyl-3-(trifluoromethoxy)aniline is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The trifluoromethoxy group provides distinct electronic and steric effects, making this compound valuable in various applications .
Properties
IUPAC Name |
N-propyl-3-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h3-5,7,14H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUGFACFTOEUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC=C1)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


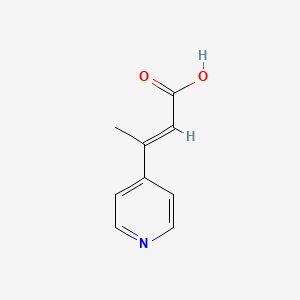
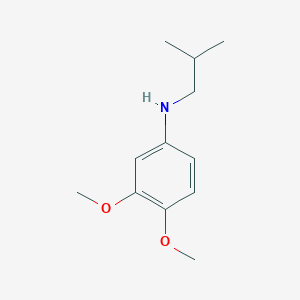
![2-[(2-Furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1385833.png)
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
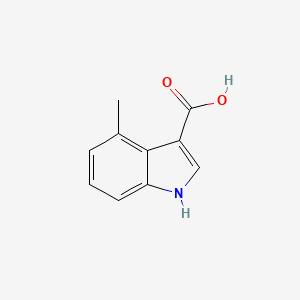
![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)

![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
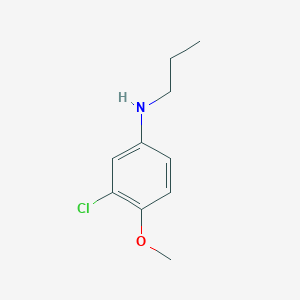
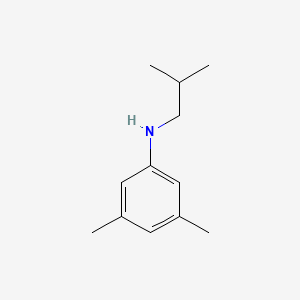
![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)
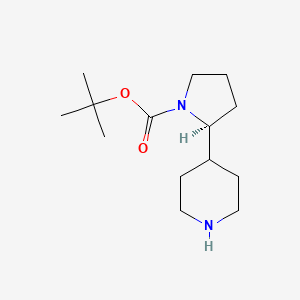
![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
